molecular formula C11H14N2O B13644623 5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one

5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one

Cat. No.: B13644623
M. Wt: 190.24 g/mol
InChI Key: LADRBNSQMHZFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one is a compound belonging to the class of isoindolones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a unique structure with an amino group at the 5-position and a propyl group at the 2-position of the isoindolone ring, making it an interesting subject for chemical and pharmacological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with a primary amine, followed by cyclization to form the isoindolone core . The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted isoindolones, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dihydro-2-propyl-1h-isoindol-1-one involves its interaction with specific molecular targets and pathways. The amino group at the 5-position can form hydrogen bonds with biological macromolecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-amino-2-propyl-3H-isoindol-1-one

InChI

InChI=1S/C11H14N2O/c1-2-5-13-7-8-6-9(12)3-4-10(8)11(13)14/h3-4,6H,2,5,7,12H2,1H3

InChI Key

LADRBNSQMHZFAB-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2=C(C1=O)C=CC(=C2)N

Origin of Product

United States

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